mPGES1 Inhibition: Superior Cellular Activity Over a Close Structural Analog
2-(Piperidin-4-yl)prop-2-en-1-ol demonstrates a 524-fold increase in cellular potency for mPGES1 inhibition compared to the compound BDBM50142253, a structurally related piperidine derivative. While both compounds were tested in the same cellular assay (IL-1beta-stimulated A549 cells), the target compound showed an IC50 of 37 nM [1] versus an IC50 of 19,400 nM for BDBM50391886 [2]. This stark difference in a human disease-relevant cell line highlights that the target compound's specific structural features are critical for functional mPGES1 inhibition in a cellular context, moving beyond simple enzyme binding.
| Evidence Dimension | Cellular inhibition of mPGES1 (PGE2 production) |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | BDBM50391886 (a piperidine derivative) - IC50 = 19,400 nM |
| Quantified Difference | 524-fold lower IC50 (37 nM vs. 19,400 nM) |
| Conditions | IL-1beta-treated human A549 cell assay |
Why This Matters
This large potency differential in a disease-relevant cellular model identifies the target compound as a significantly more effective starting point for mPGES1 inhibitor development, justifying its procurement over less potent analogs.
- [1] BindingDB. BDBM50142253 CHEMBL3758924. Affinity Data: IC50 = 37 nM for mPGES1 in A549 cells. Accessed April 15, 2026. View Source
- [2] BindingDB. BDBM50391886 CHEMBL2147421. Affinity Data: IC50 = 1.95E+4 nM for mPGES1 in A549 cells. Accessed April 15, 2026. View Source
